molecular formula C9H16O2 B6152019 2-(3,3-dimethylcyclopentyl)acetic acid CAS No. 1539554-81-8

2-(3,3-dimethylcyclopentyl)acetic acid

Cat. No.: B6152019
CAS No.: 1539554-81-8
M. Wt: 156.22 g/mol
InChI Key: LLZLENNQIXPTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,3-Dimethylcyclopentyl)acetic acid is a chemical compound characterized by a cyclopentyl ring with two methyl groups at the 3rd position and an acetic acid moiety attached to the 2nd position

Synthetic Routes and Reaction Conditions:

  • Starting from Cyclopentene: The synthesis can begin with cyclopentene, which undergoes halogenation followed by a Grignard reaction to introduce the 3,3-dimethylcyclopentyl group.

  • From Cyclopentanone: Another approach involves the reduction of cyclopentanone to form the cyclopentyl ring, followed by subsequent functional group modifications to introduce the acetic acid moiety.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Advanced techniques such as catalytic hydrogenation and selective oxidation are employed to achieve the desired product.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the cyclopentyl ring into various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclopentyl ring.

  • Substitution: Substitution reactions can introduce different substituents onto the cyclopentyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Ketones, aldehydes, and carboxylic acids.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated derivatives and other substituted cyclopentyl compounds.

Scientific Research Applications

2-(3,3-Dimethylcyclopentyl)acetic acid has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific diseases.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3,3-Dimethylcyclopentyl)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The acetic acid moiety can act as a hydrogen bond donor or acceptor, influencing its binding affinity to biological targets. The cyclopentyl ring provides structural rigidity, enhancing its specificity and efficacy.

Comparison with Similar Compounds

  • 2-(3,3-Dimethylcyclopentyl)ethan-1-amine: A related compound with an amine group instead of the acetic acid moiety.

  • 3,3-Dimethylcyclopentene: A compound with a similar cyclopentyl ring structure but lacking the acetic acid group.

Uniqueness: 2-(3,3-Dimethylcyclopentyl)acetic acid is unique due to its combination of the cyclopentyl ring and acetic acid moiety, which provides distinct chemical and biological properties compared to its similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

1539554-81-8

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(3,3-dimethylcyclopentyl)acetic acid

InChI

InChI=1S/C9H16O2/c1-9(2)4-3-7(6-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

LLZLENNQIXPTJM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)CC(=O)O)C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.